ethyl [(5E)-5-(4-methoxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
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Overview
Description
Ethyl [(5E)-5-(4-methoxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is a complex organic compound with a molecular formula of C15H14N2O7S . This compound features a thiazolidine ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. The presence of the methoxy and nitro groups on the benzylidene moiety adds to its chemical diversity and potential reactivity.
Preparation Methods
The synthesis of ethyl [(5E)-5-(4-methoxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate typically involves a multi-step process. One common synthetic route includes the condensation of 4-methoxy-3-nitrobenzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by esterification with ethyl bromoacetate . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Chemical Reactions Analysis
Ethyl [(5E)-5-(4-methoxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The thiazolidine ring is known for its biological activity, making this compound a potential candidate for drug development.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl [(5E)-5-(4-methoxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate involves its interaction with biological targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Ethyl [(5E)-5-(4-methoxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate can be compared with other thiazolidine derivatives such as:
- Ethyl 4-{[(5E)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]amino}benzoate
- 5-fluoro-N′-(4-oxo-3-substituted-1,3-thiazolidinon-2-ylidene)
These compounds share the thiazolidine ring but differ in their substituents, which can significantly affect their chemical properties and biological activities
Properties
IUPAC Name |
ethyl 2-[(5E)-5-[(4-methoxy-3-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O7S/c1-3-24-13(18)8-16-14(19)12(25-15(16)20)7-9-4-5-11(23-2)10(6-9)17(21)22/h4-7H,3,8H2,1-2H3/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLUUTSUZYZHJY-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C(=CC2=CC(=C(C=C2)OC)[N+](=O)[O-])SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C(=O)/C(=C\C2=CC(=C(C=C2)OC)[N+](=O)[O-])/SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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